molecular formula C14H19N5O3S B2551335 1-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-imidazole-4-sulfonamide CAS No. 2034278-82-3

1-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-imidazole-4-sulfonamide

Cat. No. B2551335
CAS RN: 2034278-82-3
M. Wt: 337.4
InChI Key: TXXKNTMBCKTWIJ-HAQNSBGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-imidazole-4-sulfonamide, also known as CP-690,550, is a small molecule drug that has been developed for the treatment of autoimmune diseases. It was first synthesized in 2003 and has since undergone extensive scientific research to determine its potential therapeutic applications.

Scientific Research Applications

Antibacterial and Antitumor Applications

  • Synthesis and Antibacterial Evaluation : Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized, showing significant antibacterial activities, highlighting the potential of such compounds in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
  • Anti-Tubercular Studies : Sulfonamides, a class of compounds with exceptional antibacterial activity, have been studied for their in vitro anti-tuberculosis activities against Mycobacterium tuberculosis, underscoring their therapeutic potential in tackling tuberculosis (Jagannath & Krishnamurthy, 2021).
  • Anticancer Profile : Sulfonamide derivatives linked to pyrimidin-2-amine have shown inhibitory effects on V600EBRAF, a target in cancer therapy, indicating their utility in developing anticancer drugs (Abdel‐Maksoud et al., 2021).

Enzyme Inhibition and Biological Activity

  • Acetylcholinesterase and Carbonic Anhydrases Inhibitors : Sulfonamide derivatives have been evaluated for their inhibitory activities against acetylcholinesterase and carbonic anhydrases, demonstrating potential for treating related disorders (Bilginer et al., 2020).
  • Hybrid Compounds with Varied Biological Activities : Sulfonamide-based hybrid compounds have been highlighted for their diverse pharmacological properties, including antibacterial, antifungal, and antitumor activities, showcasing the versatility of sulfonamide hybrids in medicinal chemistry (Ghomashi et al., 2022).

Environmental and Biological Degradation

  • Elimination of Sulfonamide Antibiotics : Research on the microbial degradation of sulfonamide antibiotics presents a novel pathway for environmental detoxification, potentially mitigating antibiotic resistance propagation (Ricken et al., 2013).

properties

IUPAC Name

1-methyl-N-(4-pyrimidin-2-yloxycyclohexyl)imidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3S/c1-19-9-13(17-10-19)23(20,21)18-11-3-5-12(6-4-11)22-14-15-7-2-8-16-14/h2,7-12,18H,3-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXKNTMBCKTWIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NC2CCC(CC2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-imidazole-4-sulfonamide

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